molecular formula C19H21N5O5S B2871362 N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223804-70-3

N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2871362
CAS No.: 1223804-70-3
M. Wt: 431.47
InChI Key: GBOQXQMAOWCDTJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin core fused with a 7-oxo group and substituted at position 2 with a morpholino ring. The acetamide side chain is linked to a 3,4-dimethoxyphenyl group, which may influence solubility and binding interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-27-13-4-3-12(9-14(13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-5-7-29-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQXQMAOWCDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The morpholino group in the target compound introduces oxygen atoms, likely improving aqueous solubility compared to pyrrolidinyl derivatives, which are less polar due to their nitrogen-only ring .
  • The 3,4-dimethoxyphenyl group may enhance π-π stacking interactions compared to chlorophenyl or differently substituted aryl groups, as seen in .

Substituent Effects on Physicochemical Properties

Comparison with Non-Thiazolo Pyrimidine Derivatives

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): This benzamide derivative () shares the 3,4-dimethoxyphenyl group but lacks the thiazolo-pyrimidine core.
  • Benzo[b][1,4]oxazin Derivatives : highlights pyrimidin derivatives with benzo[b][1,4]oxazin moieties. These compounds exhibit distinct electronic profiles due to the oxygen-rich oxazin ring, contrasting with the sulfur-containing thiazolo core in the target compound .

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